molecular formula C15H17Cl2N3O4 B13036604 Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride

Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride

Cat. No.: B13036604
M. Wt: 374.2 g/mol
InChI Key: ACQRLLJPUMAMFD-RLOOEAFISA-N
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Description

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety, a pyrrolidine ring, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as thionyl chloride and methanol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable amine and an α,β-unsaturated carbonyl compound.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Functionalized quinoxaline derivatives with various substituents.

Scientific Research Applications

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The methoxy and chloro substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-((3-chloroquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the methoxy group, which may affect its chemical properties and biological activity.

    Methyl (2S)-4-((7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.

    Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate: The free base form without the hydrochloride salt, which may affect its solubility and stability.

Uniqueness

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of both chloro and methoxy substituents on the quinoxaline moiety, which may enhance its chemical reactivity and biological activity. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C15H17Cl2N3O4

Molecular Weight

374.2 g/mol

IUPAC Name

methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1

InChI Key

ACQRLLJPUMAMFD-RLOOEAFISA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl

Origin of Product

United States

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